molecular formula C18H18N4O B3747975 N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE

N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE

Cat. No.: B3747975
M. Wt: 306.4 g/mol
InChI Key: KXKSRULMUXASTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3-methylphenylmethyl group.

    Coupling with Pyridine-3-Carboxylic Acid: The final step involves coupling the substituted pyrazole with pyridine-3-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE
  • N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}THIOCARBOXAMIDE

Comparison:

  • Structural Differences: The primary difference lies in the substituent attached to the pyrazole ring. While the carboxamide group in N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE is replaced by a benzamide or thiocarboxamide group in the similar compounds.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
  • Biological Activity: The unique structure of this compound may confer distinct biological activities compared to its analogs, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-5-3-6-15(9-13)12-22-17(10-14(2)21-22)20-18(23)16-7-4-8-19-11-16/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKSRULMUXASTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE
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N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE
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N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE

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